2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group substituted with dimethyl groups and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,5-dimethylphenol, which is then reacted with an appropriate halogenating agent to form 2,5-dimethylphenyl halide.
Nucleophilic Substitution: The 2,5-dimethylphenyl halide undergoes nucleophilic substitution with 4-methylpiperidine to form the desired phenoxy intermediate.
Ketone Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
2-(2,5-Dimethylphenoxy)-1-(4-ethylpiperidin-1-yl)ethanone: Similar structure with an ethyl group on the piperidine ring.
Uniqueness
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both phenoxy and piperidinyl ethanone moieties
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-6-8-17(9-7-12)16(18)11-19-15-10-13(2)4-5-14(15)3/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTXVTYXCTZGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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